(R)-2-(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-propionic acid methyl ester
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Overview
Description
®-2-(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-propionic acid methyl ester , often referred to as ®-2-CTFMP , is a chemical compound with the following properties:
- Empirical Formula : C<sub>10</sub>H<sub>7</sub>ClF<sub>3</sub>NO<sub>3</sub>
- Molecular Weight : 295.62 g/mol
- CAS Number : Not provided in the search results
Molecular Structure Analysis
The molecular structure of ®-2-CTFMP consists of the following components:
- A pyridine ring with a trifluoromethyl group (CF<sub>3</sub>) at position 3.
- A chlorine atom (Cl) attached to the pyridine ring at position 2.
- An ester group (COOCH<sub>3</sub>) linked to the pyridine ring via a propionic acid moiety.
Chemical Reactions Analysis
The reactivity of ®-2-CTFMP depends on its functional groups. Potential chemical reactions include:
- Hydrolysis of the ester group to yield the corresponding carboxylic acid.
- Nucleophilic substitution reactions at the chlorine atom.
- Interaction with bases or acids due to the acidic proton in the propionic acid moiety.
Physical And Chemical Properties Analysis
- Physical State : ®-2-CTFMP is likely a solid or crystalline material.
- Melting Point : Not provided in the search results.
- Solubility : Solubility in various solvents (e.g., water, organic solvents) would be essential for its practical applications.
Scientific Research Applications
Chemical Modification and Biopolymer Applications
Chemical modifications of biopolymers through reactions with various esters, including the production of ethers and esters, have been explored to develop materials with specific properties tailored to functional groups, substitution patterns, and degrees of substitution. These modifications can lead to novel applications in drug delivery, where spherical nanoparticles formed by xylan esters, for instance, are utilized for their favorable size distribution and potential in therapeutic applications (Petzold-Welcke et al., 2014).
Environmental Fate and Analysis of Esters
Studies on the occurrence, fate, and behavior of esters, such as parabens in aquatic environments, reveal their persistence and ubiquitous presence, despite treatments that eliminate them from wastewater. These findings highlight the importance of understanding the environmental impact of chemical compounds and the need for further research into their stability, degradation, and potential toxicity (Haman et al., 2015).
Analytical Methods for Esters
Analytical techniques for identifying and quantifying esters, including fatty acid methyl esters, in various matrices such as food and biological samples, are critical for understanding their distribution, metabolism, and potential health effects. The development of rapid, accurate, and reliable analytical methods facilitates the study of esters' roles in health and environmental sciences, offering insights into their safe use and regulatory compliance (Crews et al., 2013).
Bioactive Properties and Therapeutic Potential
Research into the bioactive properties of esters, such as anti-inflammatory, antimicrobial, and antioxidant activities, underscores their potential therapeutic applications. These studies contribute to the development of ester-based compounds for use in medical and pharmaceutical fields, where they may offer new treatments for various conditions based on their biological activities (Yuksel & Akyol, 2016).
Safety And Hazards
- Flammability : Classified as a flammable liquid (Flash Point: 107.6°F / 42°C).
- Irritancy : May cause eye and skin irritation.
- Respiratory Effects : Inhalation exposure may affect the respiratory system.
- Storage : Store in a cool, dry place away from open flames.
Future Directions
Research on ®-2-CTFMP could explore the following areas:
- Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.
- Synthetic Optimization : Develop more efficient synthetic routes.
- Toxicology Studies : Assess its safety profile and potential hazards.
properties
IUPAC Name |
methyl (2R)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO3/c1-5(9(16)17-2)18-8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFCJTBZUJWSNN-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-propionic acid methyl ester |
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